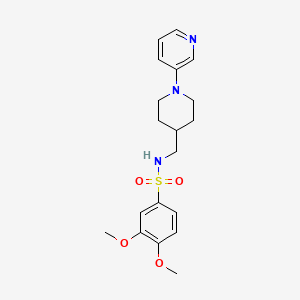

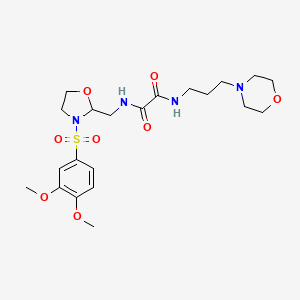

3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may also involve studying the compound’s role as a reactant or product in various chemical reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and spectral properties. Its chemical properties such as acidity or basicity, reactivity, and stability would also be studied .Applications De Recherche Scientifique

Synthesis and Structural Characterization

- A study on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlights the compound's potential in the development of drugs targeting human HIV-1 infection (Cheng De-ju, 2015).

Corrosion Inhibition Properties

- Research on the corrosion inhibition properties of piperidine derivatives, including similar compounds, demonstrates their effectiveness in protecting iron against corrosion, as indicated by quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).

Inhibitors of Carbonic Anhydrases

- A study on benzenesulfonamides bearing pyrrolidinone moiety, related to the compound , found them to be effective inhibitors of human carbonic anhydrase isoforms. This suggests potential applications in developing selective inhibitors for specific isoforms (Irena Vaškevičienė et al., 2019).

Potential Ligands for Metal Coordination

- Investigations into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide suggest their potential as ligands for metal coordination, which could be significant in the development of new coordination compounds (Danielle L Jacobs et al., 2013).

Antimicrobial Activity

- Synthesis of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides and their demonstrated significant antimicrobial activity suggests applications in developing new antibacterial agents (N. Desai et al., 2016).

Enzyme Inhibition and Antioxidant Properties

- A series of benzenesulfonamides incorporating 1,3,5-triazine moieties were studied for their enzyme inhibition and antioxidant properties. This research is valuable for developing compounds to treat diseases like Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).

Photophysicochemical Properties

- The study of photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents indicates potential applications in photocatalytic activities and alternative therapies in cancer treatment (Gülen Atiye Öncül et al., 2021).

Anticancer Activity

- Novel indenopyridine derivatives, including similar benzenesulfonamide compounds, have been synthesized and shown to exhibit potent anticancer activity, providing a basis for future anticancer drug development (M. Ghorab et al., 2012).

Biological Evaluation as Enzyme Inhibitors

- A study on substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors underscores their potential in developing treatments for conditions like myocardial infarction (H. Oinuma et al., 1991).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-25-18-6-5-17(12-19(18)26-2)27(23,24)21-13-15-7-10-22(11-8-15)16-4-3-9-20-14-16/h3-6,9,12,14-15,21H,7-8,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEKWWOSEZOMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)

![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,4-dimethylbenzene](/img/structure/B2986852.png)

![9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986859.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2986863.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol](/img/structure/B2986867.png)